molecular formula C14H22N4O2 B7043239 (3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol

(3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B7043239
M. Wt: 278.35 g/mol
InChI Key: TVPDAGPHXSJWTH-VXGBXAGGSA-N
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Description

(3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound with potential applications in various scientific fields. Its structure features a pyrrolidine ring substituted with a methoxy group and a piperidinyl-pyrimidine moiety, making it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using reagents like methyl iodide or dimethyl sulfate under basic conditions.

    Attachment of the Piperidinyl-Pyrimidine Moiety: This step involves coupling the pyrrolidine intermediate with a piperidinyl-pyrimidine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperidine moiety, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydrogenated derivatives of the pyrimidine or piperidine rings.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound can be used as a ligand in binding studies to understand protein-ligand interactions. Its chiral nature makes it valuable for studying stereochemistry in biological systems.

Medicine

In medicine, this compound has potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The piperidinyl-pyrimidine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-methoxy-1-(2-pyrrolidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol: Similar structure but with a pyrrolidine instead of a piperidine ring.

    (3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyridine-4-yl)pyrrolidin-3-ol: Similar structure but with a pyridine instead of a pyrimidine ring.

Uniqueness

The uniqueness of (3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3R,4R)-4-methoxy-1-(2-piperidin-1-ylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-20-12-10-18(9-11(12)19)13-5-6-15-14(16-13)17-7-3-2-4-8-17/h5-6,11-12,19H,2-4,7-10H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPDAGPHXSJWTH-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(C[C@H]1O)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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